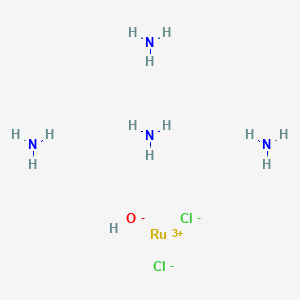
Octyloxostannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octyloxostannane can be synthesized through several methods. One common approach involves the reaction of octyl halides with tin oxides or tin chlorides under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where octyl halides are reacted with tin oxides. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
Octyloxostannane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to its elemental tin form.
Substitution: It can participate in substitution reactions where the octyl group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. These reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups .
Aplicaciones Científicas De Investigación
Octyloxostannane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a component in certain pharmaceuticals.
Industry: It is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mecanismo De Acción
The mechanism by which octyloxostannane exerts its effects involves its interaction with cellular components. In biological systems, it can disrupt cell membranes, leading to cell lysis. It also interacts with proteins and DNA, causing structural changes that inhibit cellular functions. These interactions are mediated through the tin atom, which can form bonds with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to octyloxostannane include other organotin compounds such as:
- Butyloxostannane
- Phenyloxostannane
- Methyloxostannane
Uniqueness
What sets this compound apart from these similar compounds is its specific octyl group, which imparts unique chemical properties and reactivity. This makes it particularly useful in applications where longer alkyl chains are beneficial, such as in the stabilization of polymers and in certain catalytic processes .
Propiedades
Número CAS |
26738-80-7 |
|---|---|
Fórmula molecular |
C8H17OSn |
Peso molecular |
247.93 g/mol |
InChI |
InChI=1S/C8H17.O.Sn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;; |
Clave InChI |
KGHLYBKDIPRXHA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC[Sn]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







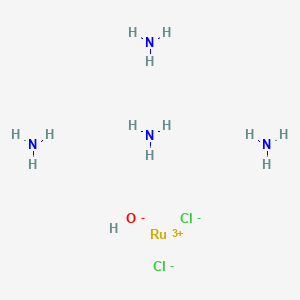
![Methanesulfonic acid, [(2-methoxyphenyl)amino]-, monosodium salt](/img/structure/B13755525.png)
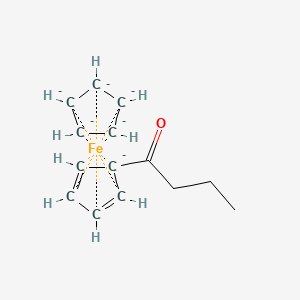
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13755540.png)
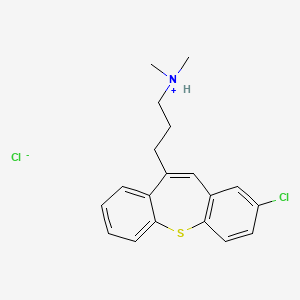
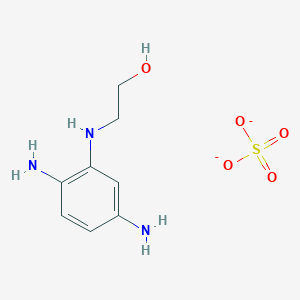
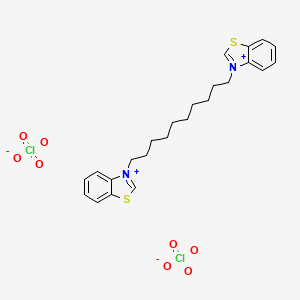
![3-(Diethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13755557.png)
